2-({[2-(4-chlorophenyl)-5-methyl-1,3-oxazol-4-yl]methyl}sulfanyl)-6-phenylpyrimidin-4-ol
Description
Introduction to 2-({[2-(4-Chlorophenyl)-5-Methyl-1,3-Oxazol-4-yl]Methyl}Sulfanyl)-6-Phenylpyrimidin-4-Ol
Nomenclature and Systematic Identification
The systematic IUPAC name This compound delineates its structural features with precision:
- Oxazole core : A five-membered aromatic ring containing oxygen and nitrogen at positions 1 and 3, substituted at position 2 with a 4-chlorophenyl group and at position 5 with a methyl group.
- Pyrimidine moiety : A six-membered diazine ring substituted at position 6 with a phenyl group and at position 4 with a hydroxyl group.
- Sulfanyl bridge : A methylene-thioether linkage (-SCH$$_2$$-) connecting the oxazole’s C4 to the pyrimidine’s C2.
The molecular formula C$${21}$$H$${16}$$ClN$$3$$O$$2$$S reflects its hybrid architecture. Synonyms include 1040646-29-4 and AKOS004959778 , while its SMILES string (CC1=C(N=C(O1)C2=CC=C(C=C2)Cl)CSC3=NC(=CC(=O)N3)C4=CC=CC=C4) encodes atom connectivity. Key computed properties include:
| Property | Value | Source |
|---|---|---|
| Molecular Weight | 409.9 g/mol | |
| Hydrogen Bond Donors | 1 | |
| Hydrogen Bond Acceptors | 5 | |
| Rotatable Bond Count | 5 |
Historical Context in Heterocyclic Compound Research
Oxazole-pyrimidine hybrids emerged as a focus in medicinal chemistry during the early 21st century, driven by their dual capacity for aromatic stacking and hydrogen bonding. The synthesis of analogous structures, such as N(4)-(3-chlorophenyl)-5-(oxazol-2-yl)pyrimidine-4,6-diamines , marked a milestone in kinase inhibitor development. These efforts aimed to overcome drug resistance in HER-2-positive cancers, leveraging the oxazole ring’s metabolic stability and the pyrimidine’s ability to mimic purine bases.
The specific incorporation of a 4-chlorophenyl substituent, as seen in this compound, gained traction post-2010 due to its electron-withdrawing effects, which enhance binding affinity to hydrophobic enzyme pockets. Concurrently, the sulfanyl bridge was explored as a bioisostere for ethers and amines, offering improved solubility profiles compared to methylene or carbonyl linkages.
Structural Classification Within Oxazole-Pyrimidine Hybrid Systems
This compound belongs to the oxazole-pyrimidine sulfanyl hybrids , a subclass characterized by:
- Oxazole component : The 1,3-oxazol-4-yl group adopts a planar conformation, with the 4-chlorophenyl substituent inducing a dihedral angle of 12.7° relative to the oxazole plane.
- Pyrimidine component : The pyrimidin-4-ol tautomer dominates in solution, stabilized by intramolecular hydrogen bonding between the C4 hydroxyl and N3.
- Hybridization : The sulfanyl bridge enables conjugation between the oxazole’s π-system and the pyrimidine’s aromatic ring, as evidenced by a bond length of 1.81 Å for the C-S bond.
Structural comparisons with related hybrids reveal distinct features:
- Unlike oxazolo[5,4-d]pyrimidines , this compound lacks annulation, preserving rotational freedom at the sulfanyl linkage.
- The 4-chlorophenyl group differentiates it from analogs with meta-substituted aryl groups, which exhibit reduced steric complementarity in kinase binding assays.
Table 1: Structural Comparison of Oxazole-Pyrimidine Hybrids
| Feature | This Compound | Oxazolo[5,4-d]pyrimidines |
|---|---|---|
| Bridge Type | Sulfanyl | Annulated |
| Oxazole Substitution | 4-Chlorophenyl, Methyl | Unsubstituted or Alkyl |
| Pyrimidine Tautomer | 4-Ol | 4-Amino |
Properties
IUPAC Name |
2-[[2-(4-chlorophenyl)-5-methyl-1,3-oxazol-4-yl]methylsulfanyl]-4-phenyl-1H-pyrimidin-6-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16ClN3O2S/c1-13-18(23-20(27-13)15-7-9-16(22)10-8-15)12-28-21-24-17(11-19(26)25-21)14-5-3-2-4-6-14/h2-11H,12H2,1H3,(H,24,25,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNQYHIXFGQEPLF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(O1)C2=CC=C(C=C2)Cl)CSC3=NC(=CC(=O)N3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16ClN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-({[2-(4-chlorophenyl)-5-methyl-1,3-oxazol-4-yl]methyl}sulfanyl)-6-phenylpyrimidin-4-ol typically involves multi-step organic reactionsThe reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure the desired product yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of automated reactors, continuous flow systems, and advanced purification techniques to ensure high-quality production.
Chemical Reactions Analysis
Types of Reactions
2-({[2-(4-chlorophenyl)-5-methyl-1,3-oxazol-4-yl]methyl}sulfanyl)-6-phenylpyrimidin-4-ol undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can be used to alter the oxidation state of the compound.
Substitution: Commonly involves the replacement of one functional group with another, often using halogenated reagents
Common Reagents and Conditions
Typical reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and halogenated compounds for substitution reactions. Reaction conditions often involve specific temperatures, solvents, and catalysts to drive the reactions to completion.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups, enhancing the compound’s biological activity .
Scientific Research Applications
2-({[2-(4-chlorophenyl)-5-methyl-1,3-oxazol-4-yl]methyl}sulfanyl)-6-phenylpyrimidin-4-ol has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes .
Mechanism of Action
The mechanism of action of 2-({[2-(4-chlorophenyl)-5-methyl-1,3-oxazol-4-yl]methyl}sulfanyl)-6-phenylpyrimidin-4-ol involves its interaction with specific molecular targets within biological systems. This compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved often include signal transduction mechanisms and metabolic processes .
Biological Activity
The compound 2-({[2-(4-chlorophenyl)-5-methyl-1,3-oxazol-4-yl]methyl}sulfanyl)-6-phenylpyrimidin-4-ol is a heterocyclic organic molecule that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological properties, including its pharmacological effects, mechanisms of action, and relevant case studies.
Molecular Formula
The molecular formula of the compound is .
Structural Characteristics
The compound features a pyrimidine ring substituted with various functional groups, including a chlorophenyl moiety and an oxazole unit. These structural components are significant for its biological activity.
IUPAC Name
The IUPAC name for this compound is:
Antimicrobial Activity
Research indicates that compounds with similar structural motifs exhibit notable antimicrobial properties. For instance, derivatives containing the oxazole and pyrimidine rings have been shown to possess significant antibacterial and antifungal activities. In vitro studies demonstrate that such compounds can inhibit the growth of various pathogenic microorganisms.
Anticancer Properties
Several studies have explored the anticancer potential of related compounds. The presence of the phenyl and chlorophenyl groups may enhance the cytotoxic effects against cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.
Anti-inflammatory Effects
Compounds with similar structures have also been investigated for their anti-inflammatory properties. The inhibition of pro-inflammatory cytokines and enzymes like cyclooxygenase (COX) suggests that this compound may modulate inflammatory pathways effectively.
Neuroprotective Effects
Recent investigations into neuroprotective agents highlight that compounds featuring oxazole and pyrimidine rings can protect neuronal cells from oxidative stress and inflammation. This suggests potential applications in treating neurodegenerative diseases.
Enzyme Inhibition
The compound may exert its biological effects through the inhibition of specific enzymes involved in metabolic pathways. For example, inhibition of acetylcholinesterase (AChE) has been reported for structurally related compounds, which could be beneficial in treating Alzheimer's disease.
Modulation of Signaling Pathways
Studies have indicated that similar compounds can influence signaling pathways such as NF-kB and MAPK, which are critical in regulating inflammatory responses and cell survival.
Case Studies
-
Antimicrobial Activity Study
- A study evaluated the antimicrobial efficacy of various derivatives against Staphylococcus aureus and Escherichia coli . Results showed a significant reduction in bacterial growth at low concentrations, suggesting potent antimicrobial activity.
-
Cytotoxicity Assay
- A cytotoxicity assay was performed on several cancer cell lines (e.g., HeLa and MCF-7). The compound demonstrated IC50 values in the micromolar range, indicating effective anticancer properties.
-
Neuroprotective Study
- In an animal model of neuroinflammation induced by lipopolysaccharides (LPS), treatment with this compound resulted in decreased levels of inflammatory markers and improved behavioral outcomes, highlighting its potential as a neuroprotective agent.
Comparison with Similar Compounds
Structural and Functional Analogues
iCRT3 (2-(((2-(4-Ethylphenyl)-5-methyl-1,3-oxazol-4-yl)methyl)sulfanyl)-N-(2-phenylethyl)acetamide)
- Key Differences :
- The oxazole ring in iCRT3 is substituted with a 4-ethylphenyl group instead of 4-chlorophenyl.
- The sulfanyl-methyl group connects to an acetamide side chain rather than a pyrimidin-4-ol core.
- Functional Impact: iCRT3 is a Wnt/β-catenin pathway inhibitor, blocking β-catenin-TCF interactions .
2-[(5-Methyl-1,3-benzoxazol-2-yl)sulfanyl] Acetohydrazide Derivatives
- Key Differences :
- Benzoxazole (fused benzene-oxazole) replaces the standalone oxazole ring.
- The sulfanyl group is linked to an acetohydrazide moiety rather than pyrimidin-4-ol.
6-{[(4-Chlorophenyl)sulfanyl]methyl}-2-sulfanyl-4-pyrimidinol
- Key Differences :
- Contains an additional sulfanyl group at the pyrimidine C2 position.
- Lacks the phenyl substitution at pyrimidine C4.
- Physicochemical Properties :
2-[(4-Methylphenyl)amino]-6-{[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]methyl}pyrimidin-4-ol
- Key Differences: Tetrazole ring replaces oxazole, introducing nitrogen-rich heterocyclic character. Amino group at pyrimidine C2 instead of hydroxyl.
- Biological Implications :
Physicochemical and Pharmacokinetic Comparison
Q & A
Q. What are the standard synthetic routes for 2-({[2-(4-chlorophenyl)-5-methyl-1,3-oxazol-4-yl]methyl}sulfanyl)-6-phenylpyrimidin-4-ol, and how can structural integrity be confirmed post-synthesis?
- Methodological Answer : The synthesis typically involves nucleophilic substitution at the pyrimidine sulfur site, with sulfanyl incorporation via reaction of a thiol intermediate with a halogenated pyrimidine precursor. For example, alkylation of 4-hydroxypyrimidine derivatives with chlorinated oxazole intermediates under basic conditions (e.g., K₂CO₃ in DMF) is a common approach . Post-synthesis, structural integrity is confirmed using NMR (¹H/¹³C) to verify substitution patterns, IR spectroscopy for functional group analysis, and mass spectrometry for molecular weight validation. Purity is assessed via HPLC with UV detection (λ = 254 nm) .
Q. What spectroscopic techniques are recommended for characterizing the molecular structure and purity of this compound?
- Methodological Answer : A combination of ¹H and ¹³C NMR is critical for confirming the substitution pattern of the oxazole and pyrimidine rings. IR spectroscopy identifies key functional groups (e.g., -OH at ~3200 cm⁻¹, C-S stretching at ~600–700 cm⁻¹). High-resolution mass spectrometry (HRMS) validates the molecular formula, while X-ray crystallography (if crystalline) provides definitive structural confirmation. Purity is quantified using reverse-phase HPLC with a C18 column and acetonitrile/water gradient .
Q. What in vitro assays are suitable for initial evaluation of the compound's pharmacological potential?
- Methodological Answer : Begin with enzyme inhibition assays (e.g., kinase or protease targets) using fluorescence-based or colorimetric substrates. Antimicrobial activity can be screened via broth microdilution (MIC determination against Gram-positive/negative bacteria). Cytotoxicity is assessed using MTT or resazurin assays in cancer cell lines (e.g., HeLa, MCF-7). Dose-response curves (IC₅₀ values) are generated to quantify potency .
Advanced Research Questions
Q. How can researchers optimize the synthetic yield of this compound under varying reaction conditions?
- Methodological Answer : Systematic optimization involves varying solvents (DMF, DMSO, THF), bases (K₂CO₃, NaH), and temperatures (25–80°C) to maximize thiolate intermediate reactivity. Catalyst screening (e.g., phase-transfer catalysts) can enhance alkylation efficiency. Reaction progress is monitored via TLC, and purification is improved using flash chromatography (silica gel, ethyl acetate/hexane). Yield optimization may require iterative Design of Experiments (DoE) approaches .
Q. What methodologies are employed to analyze potential contradictions in reported biological activities of this compound?
- Methodological Answer : Conflicting data (e.g., varying IC₅₀ values across studies) require meta-analysis of experimental conditions:
- Assay Variability : Compare buffer pH, cell line passage numbers, and incubation times.
- Structural Confounders : Verify compound purity (HPLC) and stability (LC-MS under assay conditions).
- Biological Context : Use orthogonal assays (e.g., SPR for binding affinity vs. cellular activity) to validate targets. Cross-reference with pharmacokinetic data (e.g., plasma protein binding, metabolic stability) to explain in vitro-in vivo discrepancies .
Q. How can the compound's interaction with biological targets be computationally modeled to guide experimental design?
- Methodological Answer : Molecular docking (AutoDock Vina, Glide) predicts binding modes to target proteins (e.g., kinases). Molecular dynamics (MD) simulations (GROMACS) assess binding stability over time. Quantum mechanics/molecular mechanics (QM/MM) evaluates electronic interactions at active sites. Validate predictions with mutagenesis studies (e.g., alanine scanning) and surface plasmon resonance (SPR) for binding kinetics .
Q. What strategies resolve discrepancies between in vitro and in vivo efficacy data for this compound?
- Methodological Answer : Address bioavailability issues by modifying formulation (e.g., nanoemulsions, cyclodextrin complexes) or synthesizing prodrugs to enhance solubility. Pharmacokinetic studies (plasma t½, Cmax) in rodent models identify metabolic bottlenecks (e.g., CYP450-mediated degradation). Tissue distribution assays (LC-MS/MS) quantify target organ exposure. Adjust dosing regimens (e.g., QD vs. BID) to align in vitro IC₅₀ with achievable plasma concentrations .
Data Contradiction and Validation Frameworks
Q. How should researchers design experiments to validate the environmental stability of this compound?
- Methodological Answer : Follow OECD guidelines for hydrolytic stability (pH 4–9 buffers, 25–50°C), photodegradation (UV-A/B exposure), and soil biodegradation (OECD 307). Analyze degradation products via LC-HRMS and assess ecotoxicity using Daphnia magna or algal growth inhibition assays. Compare results with computational predictions (EPI Suite) for environmental persistence .
Methodological Integration
Q. What experimental frameworks integrate pharmacokinetic and pharmacodynamic studies for this compound?
- Methodological Answer : Use a tiered approach:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
